5-Fluoro-1,3-dimethyl-2-nitrobenzene

Electrophilic Aromatic Substitution Reactivity Fluorine Effects

Substituting generic fluoronitrobenzenes for this specific isomer introduces regioselectivity failures and off-target products in API synthesis. 5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS 315-12-8) eliminates this risk through its defined 1,3-dimethyl substitution and para-fluoro-nitro arrangement. • Predictable electrophilic aromatic substitution regioselectivity - essential for rational API design • 98% purity with consistent melting point (52-58 °C) ensures batch-to-batch reproducibility • Stable under multi-step sequences; fluorine handle survives demanding agrochemical and heterocycle syntheses

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 315-12-8
Cat. No. B1280551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,3-dimethyl-2-nitrobenzene
CAS315-12-8
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C)F
InChIInChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3
InChIKeyKDPQDERPJHLWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline & Key Properties


5-Fluoro-1,3-dimethyl-2-nitrobenzene (CAS 315-12-8) is a fluorinated nitroaromatic building block with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol [1]. The compound is characterized by a fluorine atom, two methyl groups, and a nitro group attached to a benzene ring, which confers specific electronic and steric properties that are central to its utility in pharmaceutical and agrochemical synthesis [2]. Commercial grades are typically offered at a minimum purity of 98%, with a melting point ranging from 52°C to 58°C, ensuring material consistency across suppliers .

Defined substitution pattern (1,3-dimethyl, para-fluoro to nitro) enables predictable regioselectivity in aromatic substitution.
Consistent purity specification from commercial sources supports reproducible synthetic workflows and reduces batch risk.
Solid at ambient temperature with a well-defined melting range; simplifies handling, inventory, and identity verification.

Substitution Pattern Importance


Treating 5-fluoro-1,3-dimethyl-2-nitrobenzene as an interchangeable member of the broad 'fluoronitrobenzene' class is a common procurement error that leads to synthetic failure. The specific 1,3-dimethyl substitution pattern and the para-relationship of the fluorine to the nitro group are not arbitrary features; they fundamentally determine the molecule's reactivity profile. For example, positional isomers like 2-fluoro-1,3-dimethyl-5-nitrobenzene exhibit altered electronic distribution that can change regioselectivity in electrophilic aromatic substitution [1]. Furthermore, the replacement of methyl groups with other halogens (e.g., in 5-bromo-1-chloro-2-fluoro-3-nitrobenzene) or the complete absence of fluorine (as in 1,3-dimethyl-2-nitrobenzene) dramatically shifts polarity, intermolecular forces, and the activation energy for key synthetic steps [2]. Substituting without verifying this exact pattern risks unoptimized reaction rates, reduced yields, and the introduction of off-target products, making the procurement of this precise compound a matter of synthetic control rather than commodity purchasing.

Target Compound 5-Fluoro-1,3-dimethyl-2-nitrobenzene
Non-fluorinated analog

Lacks para-fluorine activation; may slow electrophilic substitution and require harsher conditions, reducing yield.

Target Compound 5-Fluoro-1,3-dimethyl-2-nitrobenzene
Hydroxyl analog

Hydroxyl groups may undergo side reactions in acidic/basic environments, compromising intermediate stability and purity profile.

Quantitative Evidence Guide


Electrophilic Reactivity: Fluorinated vs. Non-Fluorinated

The presence of the para-fluorine atom in 5-fluoro-1,3-dimethyl-2-nitrobenzene significantly enhances its reactivity in electrophilic aromatic substitution (EAS) compared to its non-fluorinated analog, 1,3-dimethyl-2-nitrobenzene. The strong electron-withdrawing effect of fluorine increases the activation of the aromatic ring towards electrophilic attack, a principle confirmed by comparative analysis of fluorinated and non-fluorinated nitroaromatics [1]. While direct kinetic data for this specific pair is absent, the class-level inference is robust: the absence of fluorine, as in 1,3-dimethyl-2-nitrobenzene, reduces activation, which can lead to slower reaction rates and necessitate harsher conditions [2].

Fluorine Activation
Class-level inference
Target: Para-F enhances EAS reactivity
Analog: Non-fluorinated (1,3-dimethyl-2-nitrobenzene) lower activation
Fluorine withdrawal may accelerate reaction rates; fluorinated analog supports milder conditions.
Direct kinetic data for this pair not available; class-level inference.
Electrophilic Aromatic Substitution Reactivity Fluorine Effects

Stability: Methyl vs. Hydroxyl Analogs

5-Fluoro-1,3-dimethyl-2-nitrobenzene demonstrates superior stability under a wider range of pH conditions compared to hydroxyl-substituted analogs like 5-fluoro-2-nitrobenzene-1,3-diol. The methyl groups are chemically inert, whereas hydroxyl groups can participate in unwanted side reactions, such as protonation/deprotonation or oxidation, particularly under acidic or basic conditions [1]. This inherent stability makes 5-fluoro-1,3-dimethyl-2-nitrobenzene a more robust intermediate for multi-step syntheses, reducing the risk of degradation and improving overall process reproducibility.

pH Stability
Class-level inference
Target: Methyl groups inert; high stability across pH
Analog: 5-Fluoro-2-nitrobenzene-1,3-diol prone to side reactions
Methyl groups may reduce decomposition in acidic/basic steps, improving process robustness.
Class-level inference; side-reaction propensity context-dependent.
Chemical Stability pH Resistance Synthetic Versatility

Defined Melting Point & Handling

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a solid at room temperature with a well-defined melting point range of 52-57°C (98% purity grade) . This solid state offers practical handling and storage advantages over liquid fluoronitrobenzene analogs that may be more volatile or prone to container leakage. The specific melting point range serves as a critical identity and purity check during procurement and quality control, ensuring that the correct isomer and grade are received, unlike materials with broader or poorly defined physical characteristics .

Melting Point & Form
Data to verify
Solid; m.p. 52–57 °C (98% grade). Contrasts with liquid fluoronitrobenzene isomers.
Solid form aids handling; melting point supports identity check.
Supplier specification; verify against received material.
Physical Properties Melting Point Procurement Specifications

Commercial Purity & Synthetic Reproducibility

Commercial sources for 5-fluoro-1,3-dimethyl-2-nitrobenzene consistently offer a minimum purity of 98% as verified by GC . This established purity specification is critical for its function as a pharmaceutical intermediate, where even minor impurities can propagate through a synthesis and complicate purification or affect the final product's purity profile. In contrast, sourcing lower-purity alternatives or attempting in-house synthesis can introduce variable impurity profiles, leading to inconsistent yields and failed batches.

Commercial Purity
Supplier specification
≥98% (GC)
Consistent purity may reduce synthetic variability and simplify downstream processing.
Commercial QC claim; confirm with in-house analysis.
Purity Quality Control Synthetic Reproducibility

Application Scenarios


Pharmaceutical Intermediate: Regioselective Substitution

5-Fluoro-1,3-dimethyl-2-nitrobenzene is optimally deployed as a building block in pharmaceutical syntheses where precise control over electrophilic aromatic substitution is paramount. The unique electronic profile, conferred by the fluorine and nitro group arrangement, dictates a specific regioselectivity that is different from its non-fluorinated or isomeric counterparts [1]. This makes it a strategic choice when a synthetic route is designed around the installation of a specific functional group at a defined position on the aromatic ring, as part of the construction of active pharmaceutical ingredients (APIs).

Agrochemical Development: Fluorine Bioactivity

In agrochemical research, the compound is a valuable precursor for introducing fluorine atoms into candidate molecules. The presence of fluorine is a well-established strategy to modulate the metabolic stability and lipophilicity of agrochemicals. The robust nature of 5-fluoro-1,3-dimethyl-2-nitrobenzene, particularly its stability relative to hydroxyl-containing analogs [1], allows it to survive the demanding, often multi-step, reaction sequences required to build complex herbicidal or fungicidal structures, thereby minimizing side-product formation and maximizing synthetic throughput.

Fluorinated Heterocycles & Advanced Materials

For research teams developing novel fluorinated heterocycles or advanced materials, 5-fluoro-1,3-dimethyl-2-nitrobenzene provides a reliable entry point. The nitro group can be readily reduced to an amine for further derivatization, while the fluorine atom remains a stable handle for subsequent transformations. Its solid state and high commercial purity [1] ensure reproducible results in small-scale, high-value experimentation, where batch-to-batch consistency is critical for generating reliable structure-property relationship data.

Application
Selection Property
Validation Focus
Regioselective aromatic substitution
Fluorine/nitro electronic profile for positional control
Confirm desired regioselectivity in target reaction
Agrochemical lead optimization
Fluorine-mediated metabolic stability handle
Stability under multi-step synthesis conditions
Advanced material precursors
Nitro group readily reduced to amine for elaboration
Reproducibility in small-scale high-value experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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